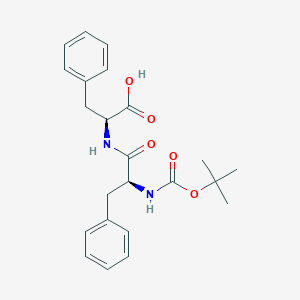

Boc-Phe-Phe-OH

概要

説明

Boc-L-phenylalanyl-L-phenylalanine: (Boc-Phe-Phe-OH) is an organic compound commonly used in peptide synthesis. It is a white crystalline solid that is stable at room temperature and soluble in organic solvents such as dimethylformamide and dichloromethane . This compound is often used as a protecting group for amino acids in organic synthesis, allowing for selective reactions and the protection of functional groups .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Boc-L-phenylalanyl-L-phenylalanine typically involves the reaction of L-phenylalanine with tert-butoxycarbonyl (Boc) protecting groups. The process generally includes the following steps :

Protection of the amino group: L-phenylalanine is reacted with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine to form Boc-L-phenylalanine.

Coupling reaction: Boc-L-phenylalanine is then coupled with another molecule of L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form Boc-L-phenylalanyl-L-phenylalanine.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the synthesis of Boc-L-phenylalanyl-L-phenylalanine can be scaled up using automated peptide synthesizers. These machines allow for the efficient and high-throughput production of peptides by automating the coupling and deprotection steps . Additionally, environmentally friendly methods using water as a solvent have been developed to reduce the use of organic solvents and minimize environmental impact .

化学反応の分析

Deprotection Reactions

The Boc (tert-butoxycarbonyl) group serves as a temporary protective moiety for the N-terminal amine, enabling selective deprotection under acidic conditions.

Key Reaction Conditions and Products

| Reagent System | Solvent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane | 20–25°C | 1–2 h | Free Phe-Phe-OH dipeptide | >95% |

Mechanism : The Boc group is cleaved via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butyl cation. This reaction preserves the peptide backbone integrity .

Coupling Reactions

Boc-Phe-Phe-OH participates in amide bond formation to elongate peptide chains, leveraging carbodiimide-based activators.

Common Coupling Reagents and Efficiency

| Reagent | Activator | Solvent | Reaction Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | HOBt | DMF | 4–6 h | Boc-Phe-Phe-Xaa-OH* | 85–90% | |

| DIC (Diisopropylcarbodiimide) | Oxyma Pure | DMF/Water | 2–3 h | Boc-Phe-Phe-Gly-OH | 91% |

*Xaa = amino acid residue. Microwave-assisted coupling in aqueous environments enhances reaction rates and reduces racemization .

Self-Assembly and Structural Transformations

This compound exhibits solvent-dependent self-assembly, forming distinct nanostructures:

Solvent-Driven Morphological Outcomes

Co-Assembly Behavior : Blending this compound with NH₂-Phe-Phe-OH yields hybrid "molecular necklaces" (spherical microlenses connected by nanofibers), confirmed via SEM and AFM .

Stability and Side Reactions

科学的研究の応用

Key Applications

-

Peptide Synthesis

- Role : Boc-Phe-Phe-OH serves as a crucial building block in the synthesis of peptides. It is particularly effective in solid-phase peptide synthesis, allowing for the efficient creation of complex peptide structures.

- Impact : The compound enhances the stability and solubility of synthesized peptides, facilitating various biochemical studies and therapeutic developments .

-

Drug Development

- Role : This compound is utilized in the development of peptide-based drugs. Its structural properties enable targeted therapies that often result in fewer side effects compared to traditional small-molecule drugs.

- Case Study : Research indicates that this compound can be incorporated into drug delivery systems, enhancing the efficacy of therapeutic agents against diseases such as cancer and neurodegenerative disorders .

-

Bioconjugation

- Role : this compound is employed in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents. This enhances the specificity and effectiveness of these compounds in therapeutic applications.

- Application : Studies have shown that bioconjugates formed with this compound exhibit improved pharmacokinetic properties, making them suitable for targeted drug delivery systems .

-

Research in Neuroscience

- Role : The compound is used in studies related to neuropeptides, aiding researchers in understanding neurological pathways and potential treatments for conditions like Alzheimer's disease.

- Findings : Investigations have demonstrated that peptides synthesized using this compound can interact with neurotransmitter systems, providing insights into neurodegenerative mechanisms .

-

Cosmetic Formulations

- Role : In the cosmetic industry, this compound is included in formulations aimed at skin rejuvenation. Its properties enhance skin penetration and the effectiveness of active ingredients.

- Impact : Products incorporating this compound have shown improved bioavailability of active ingredients, leading to better results in skin care applications .

This compound exhibits notable biological activity through its interaction with formyl peptide receptors (FPRs). This interaction plays a critical role in inhibiting angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways. Specifically:

- Inhibition of Angiogenic Factors : The compound has been shown to inhibit heparin-binding VEGF-A 165, disrupting its binding to the tyrosine kinase receptor VEGFR2. This leads to a decrease in angiogenesis-related signaling pathways .

- Enzyme Interaction : Research indicates that this compound interacts with serine proteases like trypsin, influencing various cellular functions related to protein activity and stability .

Case Studies

- A study demonstrated that epirubicin-loaded Boc-Phe-Phe dipeptides significantly reduced cell viability and oxidative stress in cancer models, highlighting their potential as drug delivery vehicles .

- Another investigation focused on the self-assembly properties of this compound, revealing that it forms spherical nanoparticles that can be utilized in biomedical applications such as drug delivery systems .

作用機序

The mechanism of action of Boc-L-phenylalanyl-L-phenylalanine involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of phenylalanine, preventing unwanted reactions during peptide bond formation . Upon deprotection, the free amino group can participate in further reactions to form peptide bonds, allowing for the synthesis of longer peptide chains . Additionally, the phenyl groups can engage in π-π interactions, contributing to the stability and self-assembly of peptide nanostructures .

類似化合物との比較

Boc-L-phenylalanine: Similar to Boc-L-phenylalanyl-L-phenylalanine but with only one phenylalanine residue.

Fmoc-L-phenylalanyl-L-phenylalanine: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.

Ac-L-phenylalanyl-L-phenylalanine: Uses acetyl (Ac) as the protecting group instead of Boc.

Uniqueness: Boc-L-phenylalanyl-L-phenylalanine is unique due to its use of the Boc protecting group, which is easily removable under acidic conditions, making it suitable for solid-phase peptide synthesis . Additionally, the presence of two phenylalanine residues allows for enhanced π-π interactions, contributing to the stability and self-assembly of peptide nanostructures .

生物活性

Boc-Phe-Phe-OH, a protected dipeptide consisting of two phenylalanine residues, has garnered significant attention in the field of biomaterials and nanotechnology due to its unique self-assembly properties and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, self-assembly behavior, and implications in biomedical research.

Synthesis of this compound

This compound is synthesized through conventional peptide coupling methods, typically involving the reaction of Boc-protected phenylalanine (Boc-Phe-OH) with another phenylalanine derivative, often methyl ester protected (H-Phe-OMe), using coupling agents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the peptide bond . The Boc group serves as a protective group for the amino terminus, while the C-terminal may be modified to enhance solubility or biological activity.

Self-Assembly Properties

One of the most intriguing aspects of this compound is its ability to self-assemble into various nanostructures. The self-assembly behavior is influenced by several factors, including solvent conditions and concentration. Research indicates that this compound can form fibrillar structures in aqueous solutions and spherical aggregates in organic solvents . This versatility is attributed to the hydrophobic interactions and hydrogen bonding capabilities inherent in the phenylalanine residues.

Table 1: Self-Assembly Morphologies of this compound

| Solvent Type | Assembly Type | Characteristics |

|---|---|---|

| Aqueous Solutions | Fibrillar Structures | Long, thread-like formations; potential for scaffolding applications |

| Organic Solvents | Spherical Aggregates | Compact structures; useful for drug delivery systems |

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly regarding its interactions with cellular systems. Studies have shown that this dipeptide exhibits antioxidant properties , which can protect cells from oxidative stress . Additionally, its self-assembled structures have been investigated for their potential roles in drug delivery and tissue engineering , where the ability to form stable nanostructures can enhance therapeutic efficacy.

Case Study: Antioxidant Activity

A specific study investigated the antioxidant potential of this compound in comparison with other peptides. The results indicated that this compound effectively scavenged free radicals, demonstrating a significant reduction in lipid peroxidation levels in cellular models. This suggests that this compound could be beneficial in formulations aimed at combating oxidative damage in tissues .

Implications for Alzheimer's Disease Research

Research has also highlighted the relevance of this compound in understanding amyloid fibril formation associated with Alzheimer's disease. The dipeptide's propensity to form fibrils similar to those observed in amyloid plaques raises questions about its role in neurodegenerative diseases. Studies suggest that modifying the sequence or structure of peptides like Boc-Phe-Phe could lead to insights into preventing or mitigating amyloid aggregation .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOBHAOOLCEJBL-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13122-90-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13122-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of nanostructures can be formed by Boc-Phe-Phe-OH and how are they controlled?

A: this compound (N-tert-Butoxycarbonyl-phenylalanine-phenylalanine) is a dipeptide known to self-assemble into distinct nanostructures. Research has shown that both nanotubes and nanospheres can be created by manipulating the self-assembly conditions. [, ] While the exact mechanisms are still under investigation, factors like solvent, concentration, and temperature are believed to influence the resulting morphology. This ability to control nanostructure formation makes this compound a promising candidate for various nanotechnology applications.

Q2: What are the potential applications of this compound nanostructures in nanotechnology?

A: The controllable self-assembly of this compound into nanotubes and nanospheres opens doors to several nanotechnological applications. One promising area is the creation of biocompatible scaffolds for tissue engineering. [] The peptide's biocompatibility and ability to form well-defined structures make it suitable for guiding cell growth and tissue regeneration. Additionally, the controlled patterning of these structures using techniques like inkjet printing [] allows for the fabrication of complex architectures on surfaces, which could be valuable for developing biosensors and bioelectronic devices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。